Product packaging for Momordin Ib(Cat. No.:CAS No. 26020-14-4)

Momordin Ib

Cat. No.: B051733
CAS No.: 26020-14-4
M. Wt: 632.8 g/mol
InChI Key: IUCHKMAZAWJNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calenduloside E is a bioactive oleanane-type triterpenoid saponin primarily isolated from medicinal herbs such as Calendula officinalis. This compound has garnered significant research interest due to its multifaceted pharmacological activities, particularly its potent induction of apoptosis in various cancer cell lines. The proposed mechanism involves the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and subsequent activation of caspase cascades. Beyond its oncological applications, Calenduloside E exhibits considerable anti-inflammatory and antioxidant properties, largely attributed to its ability to modulate key signaling pathways, including NF-κB and Nrf2. This dual action makes it a valuable probe for studying oxidative stress-related pathologies and inflammatory disorders. Furthermore, emerging research suggests potential cardioprotective and neuroprotective effects, expanding its utility in basic pharmacological and mechanistic studies. Provided as a high-purity analytical standard, this product is essential for researchers elucidating complex signal transduction mechanisms, screening for novel therapeutic agents, and conducting quality control in natural product chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H56O9 B051733 Momordin Ib CAS No. 26020-14-4

Properties

IUPAC Name

6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O9/c1-31(2)14-16-36(30(42)43)17-15-34(6)19(20(36)18-31)8-9-22-33(5)12-11-23(32(3,4)21(33)10-13-35(22,34)7)44-29-26(39)24(37)25(38)27(45-29)28(40)41/h8,20-27,29,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHKMAZAWJNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calenduloside E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26020-14-4
Record name Calenduloside E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

264 - 267 °C
Record name Calenduloside E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation and Characterization Methodologies in Research Contexts

Extraction Techniques from Plant Materials

The initial step in isolating Calenduloside E involves its extraction from the raw plant material, such as the roots or flowers medchemexpress.comnih.gov. A common approach is solvent extraction, where the dried and powdered plant parts are treated with a suitable solvent to dissolve the target compounds.

Maceration is a frequently used technique, where the plant material is soaked in a solvent, often ethanol or methanol (B129727), for an extended period specialchem.com. This mixture is agitated to maximize the extraction of active compounds. To enhance the efficiency of this process, methods like ultrasound-assisted extraction may be employed. This technique uses ultrasonic waves to disrupt the plant cell walls, facilitating a more thorough extraction of phytochemicals like saponins (B1172615) researchgate.net. Following extraction, the solid plant residue is filtered out, and the resulting crude extract, containing Calenduloside E along with other metabolites, is concentrated, typically using a rotary evaporator, to remove the solvent before proceeding to purification researchgate.net.

Chromatographic Purification Strategies

Due to the complexity of the crude plant extract, chromatographic methods are essential to separate Calenduloside E from other co-extracted compounds. These techniques separate molecules based on their differing physical and chemical properties, such as polarity, size, and charge.

A common strategy involves multiple chromatographic steps to achieve high purity. Solid-phase extraction (SPE) can be used as an initial clean-up step to remove major impurities nih.gov. This is often followed by column chromatography. For a compound like Calenduloside E, which is a glycoside, reverse-phase chromatography is highly effective. In this method, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (often a gradient of water and a solvent like acetonitrile or methanol) nih.govresearchgate.net. As the mobile phase polarity is gradually decreased, compounds elute based on their hydrophobicity, allowing for the separation of Calenduloside E from other substances. Techniques such as high-speed counter-current chromatography (HSCCC), a form of liquid-liquid partition chromatography, can also be employed for purifying natural products and offer advantages like high recovery rates and the elimination of irreversible adsorption to a solid support mdpi.com.

Table 1: Chromatographic Techniques for Calenduloside E Purification

Technique Stationary Phase/System Principle of Separation Reference
Solid-Phase Extraction (SPE) Varies (e.g., C18) Partitioning between a solid sorbent and a liquid phase to remove interfering substances. nih.gov
Reverse-Phase Column Chromatography C18 Silica Gel Separation based on hydrophobicity; polar compounds elute first. nih.govresearchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once a purified sample of Calenduloside E is obtained, its chemical structure is determined and confirmed using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry provides a precise monoisotopic mass nih.gov. Techniques like tandem mass spectrometry (LC-MS/MS) can further fragment the molecule to yield information about its substructures, such as the oleanolic acid aglycone and the glucuronic acid sugar moiety nih.gov.

Table 2: Spectroscopic and Spectrometric Data for Calenduloside E

Analysis Method Data Type Observed Finding Reference
Mass Spectrometry (MS) Molecular Formula C₃₆H₅₆O₉ nih.gov
High-Resolution MS Monoisotopic Mass 632.39243336 Da nih.gov
Tandem MS (LC-MS/MS) Precursor-to-Product Ion Transition m/z 631.4 → 455.4 nih.gov
¹H-NMR Spectroscopy Structural Information Provides proton chemical shifts and coupling constants to map H atoms. nih.gov
¹³C-NMR Spectroscopy Structural Information Identifies all unique carbon atoms in the molecule. nih.govnih.gov
2D-NMR (COSY, HSQC, HMBC) Structural Connectivity Establishes C-H and C-C correlations to confirm the complete bonding framework. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
Acetonitrile
Calenduloside E
Ethanol
Glucuronic acid
Methanol

Biosynthetic Pathways and Synthetic Methodologies for Calenduloside E and Analogues

Proposed Biosynthetic Routes

Calenduloside E is a derivative of the oleanane-type triterpenoid (B12794562), oleanolic acid. Its biosynthesis is a multi-step process involving the formation of a triterpenoid skeleton followed by glycosylation. The proposed pathway begins with the cyclization of (3S)-2,3-oxidosqualene, a key precursor for a vast array of triterpenoids. nih.gov This precursor is synthesized from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.govnih.gov

The formation of the specific oleanane (B1240867) skeleton is catalyzed by the enzyme β-amyrin synthase (β-AS), which converts 2,3-oxidosqualene (B107256) into β-amyrin. nih.gov Subsequent oxidative modifications to the β-amyrin scaffold by cytochrome P450 enzymes (CYPs) lead to the formation of oleanolic acid. nih.gov

The final and crucial step in the biosynthesis of Calenduloside E is the specific glycosylation of the oleanolic acid backbone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucuronic acid moiety from a UDP-sugar donor to the C-3 hydroxyl group of oleanolic acid. nih.govontosight.ai Specific UGTs, such as OAGT, OAGT1, OAGT2, and OAGT3, have been identified as responsible for this precise glucuronidation, yielding Calenduloside E. nih.gov Further glycosylation of Calenduloside E at the C-28 carboxyl group can lead to the formation of other saponins (B1172615), such as chikusetsusaponin IVa, indicating that Calenduloside E is a key intermediate in the biosynthetic pathways of more complex saponins. nih.gov

Chemical Synthesis of Calenduloside E

The chemical synthesis of Calenduloside E is a significant endeavor due to the challenges in its extraction and purification from natural sources. tandfonline.com The process typically starts from the readily available natural product, oleanolic acid.

The total synthesis of Calenduloside E generally involves a three-stage process: protection, glycosylation, and deprotection.

Protection of Oleanolic Acid : The first step involves the protection of the carboxylic acid group at the C-28 position of oleanolic acid to prevent it from interfering with the subsequent glycosylation step. This is commonly achieved by converting the carboxylic acid to a benzyl (B1604629) ester using benzyl bromide (BnBr) in the presence of a base like potassium carbonate (K2CO3) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). tandfonline.commdpi.comfrontiersin.org

Glycosylation : The protected oleanolic acid derivative is then subjected to glycosylation. This key step involves coupling the C-3 hydroxyl group of the aglycone with a protected glucuronic acid donor. A common donor is a 2,3,4-tri-O-acetyl-glucuronic acid methyl ester activated as a trichloroacetimidate (B1259523). tandfonline.com The reaction is promoted by a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or scandium(III) trifluoromethanesulfonate (Sc(OTf)3), in an anhydrous solvent like dichloromethane (B109758) (DCM) with molecular sieves to exclude moisture. tandfonline.commdpi.comnih.gov

Deprotection : The final stage involves the removal of all protecting groups to yield Calenduloside E. The benzyl group at C-28 is typically removed by catalytic hydrogenation using palladium on carbon (Pd/C). tandfonline.commdpi.com The acetyl groups on the sugar moiety and the methyl ester are subsequently or simultaneously removed by hydrolysis under basic conditions, for instance, using sodium methoxide (B1231860) (NaOMe) in methanol (B129727) followed by aqueous workup. rsc.org

The efficiency of Calenduloside E synthesis heavily relies on the optimization of the glycosylation step. Research has shown that the choice of the glycosyl donor and the promoter is critical.

A study comparing different glucuronyl donors, including trichloroacetimidate, bromide, and thioglucuronide, found that the trichloroacetimidate donor provided the highest yield and was the most effective. tandfonline.com

The choice and amount of the Lewis acid catalyst have also been optimized. While TMSOTf is widely used, scandium(III) trifluoromethanesulfonate (Sc(OTf)3) has been explored as an alternative. tandfonline.comrsc.org It was found that the catalytic amount of Sc(OTf)3 could be reduced to as low as 0.2 equivalents without compromising the reaction's efficiency, making the process more cost-effective. tandfonline.com

The table below summarizes the optimized conditions for the critical glycosylation reaction.

ParameterOptimized ConditionSource(s)
Glycosyl Donor Trichloroacetimidate tandfonline.com
Promoter/Catalyst Sc(OTf)3 (0.2 eq.) tandfonline.com
Solvent Dichloromethane (DCM) tandfonline.commdpi.comfrontiersin.org
Additives 4Å Molecular Sieves mdpi.comfrontiersin.orgnih.gov

Design and Semisynthesis of Calenduloside E Analogues

The design and synthesis of analogues of Calenduloside E are driven by the need to investigate structure-activity relationships (SAR) and to develop compounds with potentially enhanced biological activities. frontiersin.orgnih.gov

A primary strategy for creating Calenduloside E analogues involves the chemical modification of the C-28 carboxyl group. frontiersin.orgnih.gov This approach is based on findings that substitutions at this position can be well-tolerated, maintaining or even improving the compound's activity. nih.govnih.gov

The most common modification is amidation. This is achieved by coupling the C-28 carboxylic acid of a protected Calenduloside E intermediate with a diverse range of primary or secondary amines. The reaction is typically facilitated by standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.comfrontiersin.orgnih.gov This strategy has been used to generate libraries of novel amide analogues for biological screening. frontiersin.orgnih.gov

Another significant modification strategy involves the attachment of functional probes to the Calenduloside E scaffold. For instance, a biotin-conjugated Calenduloside E analogue (BCEA) was synthesized to serve as a molecular probe for identifying cellular protein targets. nih.govrsc.org Similarly, clickable activity-based probes, featuring an alkyne moiety introduced at the C-28 position via amidation with propargylamine (B41283), have been developed. nih.govtandfonline.com These probes are instrumental in chemical proteomics for elucidating the mechanisms of action of the parent compound. nih.gov

Pharmacological Research and Biological Activity Investigations

Anti-inflammatory and Immunomodulatory Research

Calenduloside E has demonstrated significant anti-inflammatory and immunomodulatory properties across various experimental models. Its mechanisms of action involve the regulation of key cellular processes that govern the inflammatory response, including macrophage activity, cytokine production, and the activation of specific inflammatory signaling cascades.

Calenduloside E has been shown to modulate macrophage polarization, a critical process in inflammation and tissue homeostasis. Specifically, it influences the switch between the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.

Inhibition of M1 Polarization: Studies have indicated that Calenduloside E can inhibit the polarization of macrophages towards the M1 phenotype. researchgate.netx-mol.com This effect is linked to its ability to suppress glycolysis in macrophages, a metabolic pathway essential for M1 activation. researchgate.netx-mol.com

Upregulation of KLF2: The mechanism underlying this regulation involves the upregulation of Kruppel-like transcription factor 2 (KLF2). researchgate.netx-mol.com By increasing the expression of KLF2, Calenduloside E effectively suppresses the glycolytic activity that fuels M1 macrophage polarization, thereby reducing the inflammatory response. researchgate.net Research in models of atherosclerosis has shown that this modulation of macrophage activity contributes to a reduction in plaque size. researchgate.netx-mol.com

Activity Mechanism Model System Observed Effect
Macrophage Polarization RegulationUpregulation of KLF2, leading to inhibition of glycolysis-mediated M1 polarizationOxidized low-density lipoprotein (ox-LDL)-induced RAW 264.7 macrophages and peritoneal macrophagesDecreased mRNA levels of M1 macrophage markers and reduced inflammatory factor levels. researchgate.netx-mol.com

A key aspect of the anti-inflammatory activity of Calenduloside E is its ability to suppress the production and release of pro-inflammatory cytokines.

LPS-Induced Inflammation: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Calenduloside E dose-dependently inhibited the release of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov

Obesity-Related Inflammation: In mouse models of obesity, Calenduloside E treatment reduced the levels of pro-inflammatory cytokines within white adipose tissue (WAT) and decreased the infiltration of macrophages into this tissue. nih.govacs.org

Cytokine Model System Effect of Calenduloside E
TNF-αLPS-induced RAW264.7 cellsDose-dependent inhibition of release. nih.gov
IL-1βLPS-induced RAW264.7 cellsDose-dependent inhibition of release. nih.gov
Pro-inflammatory Cytokines (General)White Adipose Tissue (Mouse Model)Reduction in cytokine levels. nih.govacs.org

Calenduloside E has been found to directly modulate the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation.

NLRP3 Inhibition: Research demonstrates that Calenduloside E inhibits the activation of the nucleotide-binding oligomerization domain, leucine-rich repeat and pyrin domain-containing 3 (NLRP3) inflammasome. nih.govacs.org

SIRT2 Activation: The mechanism for this inhibition involves the activation of Sirtuin 2 (SIRT2). nih.govacs.org By activating SIRT2, Calenduloside E promotes the deacetylation of NLRP3, particularly at the K24 site, which prevents the assembly and activation of the inflammasome complex. nih.gov This inhibitory effect was reversed by a selective SIRT2 inhibitor, confirming the crucial role of this pathway. nih.govacs.org

Correlated with its ability to inhibit the inflammasome, Calenduloside E also prevents pyroptosis, a highly inflammatory form of programmed cell death.

NLRP3-Mediated Pyroptosis: By blocking the activation of the NLRP3 inflammasome, Calenduloside E effectively impedes the downstream events of pyroptosis. nih.govacs.org This has been observed in both J774A.1 macrophage cells and in the white adipose tissue of animal models. nih.govacs.org

NAFLD Model: In a mouse model of non-alcoholic fatty liver disease (NAFLD), transcriptome analysis revealed that the primary pathway through which Calenduloside E alleviates the condition is through the suppression of pyroptosis-related inflammatory cascades. lcsciences.com It was shown to effectively suppress inflammasome-mediated pyroptosis both in vivo and in vitro. lcsciences.com

Further investigation into the molecular mechanisms of Calenduloside E has revealed its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammatory gene expression.

PI3K/AKT/NF-κB Pathway: In studies related to NAFLD, Calenduloside E was found to hinder inflammasome-mediated pyroptosis by inhibiting the PI3K/AKT/NF-κB signaling pathway. lcsciences.com Experimental results validated that the compound's ability to suppress pyroptosis was achieved through the inhibition of this specific signaling cascade. lcsciences.com

Anti-apoptotic Research

Calenduloside E is recognized as a potent anti-apoptotic agent, demonstrating protective effects in various cell types against apoptotic stimuli. nih.govfrontiersin.orgnih.gov

Cardiomyocyte Protection: In H9c2 cardiomyocytes subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, pretreatment with Calenduloside E analogues significantly improved cell viability. frontiersin.org

Regulation of Apoptotic Proteins: The anti-apoptotic mechanism involves the modulation of the Bcl-2 family of proteins. Calenduloside E treatment was shown to decrease the levels of the pro-apoptotic protein Bax while increasing the level of the anti-apoptotic protein Bcl-2. frontiersin.org Furthermore, it inhibited the activation of downstream executioner caspases, as evidenced by reduced levels of cleaved caspase-3 and cleaved PARP. frontiersin.org

Target Identification: One of the identified molecular targets for the anti-apoptotic activity of Calenduloside E is heat shock protein 90 AB1 (Hsp90AB1). nih.govnih.gov

Apoptotic Marker Model System Effect of Calenduloside E Analogue
BaxH₂O₂-induced H9c2 CardiomyocytesDecreased expression. frontiersin.org
Bcl-2H₂O₂-induced H9c2 CardiomyocytesIncreased expression. frontiersin.org
Cleaved Caspase-3H₂O₂-induced H9c2 CardiomyocytesDecreased expression. frontiersin.org
Cleaved PARPH₂O₂-induced H9c2 CardiomyocytesDecreased expression. frontiersin.org

Regulation of Apoptosis-Related Proteins

The anti-apoptotic effects of Calenduloside E are further substantiated by its ability to modulate the expression of key proteins involved in the apoptotic pathway. The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are critical regulators of apoptosis.

In H₂O₂-induced apoptosis in H9c2 cardiomyocytes, treatment with an analogue of Calenduloside E led to a dose-dependent upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax. researchgate.netnih.gov This shift in the Bcl-2/Bax ratio is a crucial determinant of cell fate, with a higher ratio favoring cell survival.

Furthermore, Calenduloside E and its derivatives have been shown to inhibit the activation of caspases, which are a family of proteases that execute the final stages of apoptosis. Specifically, the cleavage of caspase-3, a key executioner caspase, was significantly reduced in cells pretreated with a Calenduloside E analogue. researchgate.netnih.gov This inhibition of caspase-3 activation prevents the subsequent cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis. researchgate.netnih.gov

ProteinFunction in ApoptosisEffect of Calenduloside E Analogue
Bcl-2Anti-apoptoticUpregulated researchgate.netnih.gov
BaxPro-apoptoticDownregulated researchgate.netnih.gov
Cleaved Caspase-3Executioner CaspaseDownregulated researchgate.netnih.gov
Cleaved PARPApoptosis MarkerDownregulated researchgate.netnih.gov

Mitochondrial Membrane Potential Maintenance

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm is an early indicator of apoptosis and leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Research has demonstrated that Calenduloside E and its analogues can effectively maintain the mitochondrial membrane potential in the face of oxidative stress. In H9c2 cells exposed to H₂O₂, a significant dissipation of ΔΨm was observed. However, pretreatment with a Calenduloside E analogue attenuated this disruption, indicating a protective effect on mitochondrial integrity. researchgate.net Similarly, in a model of myocardial ischemia-reperfusion injury, Calenduloside E treatment improved the stability of ΔΨm in cardiomyocytes. researchgate.net This maintenance of mitochondrial membrane potential is crucial for preventing the progression of the apoptotic cascade.

Cell ModelConditionEffect of Calenduloside E/Analogue on ΔΨm
H9c2 CardiomyocytesH₂O₂-induced oxidative stressAttenuated disruption of mitochondrial membrane potential. researchgate.net
CardiomyocytesHypoxia/Reoxygenation InjuryImproved stability of mitochondrial membrane potential. researchgate.net

Cardiovascular System Research

Atherosclerosis Alleviation

Atherosclerosis, a chronic inflammatory disease of the arteries, is a major underlying cause of cardiovascular diseases. Recent studies have indicated that Calenduloside E exerts anti-inflammatory and lipid-lowering effects that may contribute to the alleviation of atherosclerosis. The mechanism appears to involve the regulation of macrophage polarization, a key process in the development of atherosclerotic plaques.

In a study using apolipoprotein E deficient (ApoE-/-) mice, a model for atherosclerosis, Calenduloside E was found to inhibit the polarization of macrophages to the pro-inflammatory M1 phenotype. This effect is mediated by the regulation of glycolysis. Furthermore, Calenduloside E was shown to upregulate the expression of Krüppel-like factor 2 (KLF2), and the knockdown of KLF2 diminished the beneficial effects of Calenduloside E on glycolysis and inflammatory factor levels. researchgate.net These findings suggest that Calenduloside E alleviates atherosclerosis by inhibiting glycolysis-mediated M1 macrophage polarization through the upregulation of KLF2 expression. researchgate.net

Animal ModelKey MechanismOutcome
Apolipoprotein E deficient (ApoE-/-) miceInhibition of M1 macrophage polarization via regulation of glycolysis and upregulation of KLF2. researchgate.netAlleviation of atherosclerosis. researchgate.net

Myocardial Ischemia/Reperfusion Injury Amelioration

Myocardial ischemia/reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to the heart after a period of ischemia. Calenduloside E has demonstrated significant cardioprotective effects in both in vivo and in vitro models of I/R injury.

Studies have shown that Calenduloside E can improve cardiac function, decrease the size of myocardial infarcts, increase the viability of cardiomyocytes, and inhibit apoptosis associated with I/R injury. researchgate.netnih.gov The underlying mechanisms involve the restoration of mitochondrial homeostasis. Calenduloside E has been found to improve mitochondrial ultrastructure, enhance ATP content, and reduce the opening of the mitochondrial permeability transition pore (MPTP). researchgate.net Moreover, it promotes mitochondrial fusion and prevents mitochondrial fission, processes that are critical for mitochondrial health. researchgate.net These effects are mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK) and the subsequent modulation of OPA1-related mitochondrial fusion. researchgate.netnih.gov

ModelKey Protective Effects
Myocardial I/R Rat ModelImproved cardiac function, decreased myocardial infarct size. researchgate.netnih.gov
Hypoxia/Reoxygenation Cardiomyocyte ModelIncreased cardiomyocyte viability, inhibited cardiomyocyte apoptosis. researchgate.netnih.gov

A critical contributor to myocardial I/R injury is intracellular calcium overload. Calenduloside E has been shown to protect against this injury by inhibiting calcium overload. researchgate.net This effect is achieved through its interaction with L-type calcium channels (LTCC) and the promotion of their interaction with Bcl2-associated athanogene 3 (BAG3). researchgate.netbohrium.com

Research has demonstrated that Calenduloside E enhances the interaction between LTCC and BAG3, which in turn reduces the calcium overload induced by I/R. researchgate.netbohrium.com Further investigation has revealed that Calenduloside E promotes the degradation of LTCC through the autophagy-lysosomal pathway, rather than the ubiquitination-proteasome pathway. nih.gov By promoting autophagy through BAG3, Calenduloside E regulates LTCC expression, thereby inhibiting calcium overload and ultimately reducing myocardial I/R injury. nih.govnih.gov

Key Molecular InteractionRegulatory PathwayConsequence
Enhanced interaction between L-type calcium channels (LTCC) and Bcl2-associated athanogene 3 (BAG3). researchgate.netbohrium.comPromotion of LTCC degradation via the autophagy-lysosomal pathway. nih.govSuppression of calcium overload and amelioration of myocardial ischemia/reperfusion injury. researchgate.netnih.gov

Hepatic System Research

Acute Liver Injury Alleviation

Calenduloside E is a significant component of Aralia elata (Miq.) Seem, a plant used in traditional Chinese medicine to treat various liver diseases, including acute hepatitis nih.gov. The therapeutic preparations derived from this plant, such as Longya Gantai Capsules, have been approved for clinical use in China for managing acute and chronic hepatitis nih.gov. While direct studies on isolated Calenduloside E for acute liver injury are emerging, the traditional use and clinical approval of preparations containing this compound suggest its potential hepatoprotective effects. The mechanisms are thought to be linked to its anti-inflammatory and antioxidant properties, which are beneficial in mitigating the cellular damage characteristic of acute liver injury nih.govidosi.org.

Non-alcoholic Fatty Liver Disease (NAFLD) Amelioration

Non-alcoholic fatty liver disease (NAFLD) is a chronic condition with a rising global prevalence frontiersin.org. Calenduloside E has been identified as a promising agent for the amelioration of NAFLD. In a study using a Western diet-induced NAFLD model in apoE-/- mice, administration of Calenduloside E led to significant improvements in liver injury, lipid accumulation, inflammation, and the pro-fibrotic phenotype nih.gov.

A key mechanism through which Calenduloside E exerts its anti-NAFLD effects is the modulation of pyroptosis, a form of pro-inflammatory programmed cell death nih.gov. Transcriptome sequencing analysis revealed that the primary pathway influenced by Calenduloside E in alleviating NAFLD involves pyroptosis-related inflammatory cascades nih.gov.

Further investigations, both in vivo and in vitro, have confirmed that Calenduloside E effectively suppresses inflammasome-mediated pyroptosis nih.gov. The functional enrichment analysis of RNA-sequencing data pointed to the PI3K-Akt signaling pathway as the main signal transduction pathway modulated by Calenduloside E treatment nih.gov. Subsequent experiments validated that Calenduloside E hinders inflammasome-mediated pyroptosis by inhibiting the PI3K/AKT/NF-κB signaling pathway nih.govresearchgate.net. These findings highlight a novel pharmacological role for Calenduloside E in combating NAFLD by targeting pyroptosis nih.gov.

Table 2: Effects of Calenduloside E in a Mouse Model of NAFLD

ParameterObservation in NAFLD ModelEffect of Calenduloside E TreatmentReference
Liver InjuryPresentSignificant Improvement nih.gov
Lipid AccumulationPresentSignificant Improvement nih.gov
InflammationPresentSignificant Improvement nih.gov
Pro-fibrotic PhenotypePresentSignificant Improvement nih.gov
Inflammasome-mediated PyroptosisActivatedEffectively Suppressed nih.gov
PI3K/AKT/NF-κB Signaling PathwayActivatedInhibited nih.gov

Neuroprotective Research

Cerebral Ischemia/Reperfusion Injury Studies

Calenduloside E has demonstrated significant neuroprotective effects in the context of cerebral ischemia/reperfusion (I/R) injury, a primary cause of stroke nih.gov. In an in vitro model using HT22 cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), Calenduloside E significantly attenuated the inhibition of cell viability and reduced apoptotic cell death nih.gov.

In vivo studies using a mouse model of middle cerebral artery occlusion and reperfusion further substantiated these findings. Treatment with Calenduloside E was shown to significantly ameliorate ischemic/hypoxic-induced brain infarct volume, reduce neurological deficits, and decrease neuronal apoptosis nih.gov. The protective effects of Calenduloside E against cerebral I/R injury are closely linked to its ability to preserve mitochondrial function and prevent mitochondrial-associated apoptosis nih.gov. By mitigating mitochondrial dysfunction and the subsequent apoptotic cascade, Calenduloside E helps to protect neurons from the damage induced by ischemia and reperfusion nih.gov.

Antineoplastic Research

Research has demonstrated the cytotoxic potential of Calenduloside E and its derivatives against various cancer cell lines. A study investigating the effects of Calenduloside E 6'-methyl ester, isolated from Acanthopanax sessiliflorus fruits, on CT-26 mouse colon carcinoma cells revealed a significant dose-dependent inhibition of cell viability. nih.gov When compared to its parent compound, Calenduloside E, and its aglycone structure, oleanolic acid, Calenduloside E 6'-methyl ester showed a more potent cytotoxic effect. nih.gov

The half-maximal inhibitory concentration (ID50) for Calenduloside E against CT-26 cells was determined to be between 20 and 25 μM. nih.gov In contrast, oleanolic acid demonstrated only a slight decrease in cell viability at similar concentrations and had no observable cytotoxic effect at 10 μM. nih.gov This suggests that the presence of the glucuronopyranoside or the glucuronopyranoside-6′-methyl ester at the C-3 position is a key contributor to the cytotoxic activity of these oleanolic acid derivatives. nih.gov Further studies have identified other triterpene glycosides from Calendula officinalis as highly cytotoxic against a broad panel of human cancer cell lines, including those from colon cancer, leukemia, and melanoma. acs.orgresearchgate.net

Table 1: Cytotoxic Activity of Calenduloside E and Related Compounds on CT-26 Cancer Cells

CompoundTarget Cell LineID50 Value (µM)Reference
Calenduloside ECT-26 Mouse Colon Carcinoma20-25 nih.gov
Oleanolic AcidCT-26 Mouse Colon Carcinoma>25 nih.gov

The cytotoxic effects of Calenduloside E derivatives are closely linked to the induction of apoptosis, or programmed cell death. In studies on CT-26 mouse colon carcinoma cells, treatment with Calenduloside E 6'-methyl ester led to characteristic apoptotic changes. nih.gov These include the externalization of phosphatidylserine, an increase in the sub-G1 apoptotic cell population, and DNA fragmentation. nih.gov

The mechanism of apoptosis induction involves the activation of both intrinsic and extrinsic signaling pathways. nih.gov Treatment with Calenduloside E 6'-methyl ester resulted in the cleavage and activation of multiple caspases, which are critical executioner proteins in the apoptotic cascade. nih.gov Specifically, the activation of caspase-8 (related to the extrinsic pathway) and the reduction of procaspase-9 (indicating activation of the intrinsic, mitochondria-mediated pathway) were observed. nih.gov This leads to the subsequent cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell. nih.govnih.gov The modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is also a key feature of this process. nih.gov

The antineoplastic activity of Calenduloside E derivatives has been confirmed in in vivo studies using xenograft animal models. nih.gov In a study utilizing BALB/c mice subcutaneously implanted with CT-26 colon carcinoma cells, peritumoral injections of Calenduloside E 6'-methyl ester markedly suppressed tumor growth. nih.gov

After 15 days of treatment, a significant reduction in both tumor volume and weight was observed compared to the control group. nih.gov Animals treated with 0.6 mg/kg/day and 6 mg/kg/day of the compound showed a reduction in tumor size to 45.2% and 30.9% of the control group's size, respectively. nih.gov Similarly, tumor weight was reduced to 50% and 46% of the control group's weight for the respective treatment groups. nih.gov These findings demonstrate that Calenduloside E 6'-methyl ester effectively inhibits tumor growth in a CT-26 allograft colon carcinoma animal model. nih.gov

Table 2: Effect of Calenduloside E 6'-methyl ester on Tumor Growth in CT-26 Xenograft Model

Treatment GroupTumor Volume Reduction (%) vs. ControlTumor Weight Reduction (%) vs. ControlReference
0.6 mg/kg/day54.8%50% nih.gov
6 mg/kg/day69.1%54% nih.gov

Antimicrobial Research

Calenduloside E has demonstrated notable antifungal properties, particularly against drug-resistant strains of pathogenic fungi. nih.govtandfonline.com Research has shown that Calenduloside E exhibits significant activity against fluconazole-resistant Candida albicans, a common opportunistic fungal pathogen. nih.govtandfonline.com The compound was found to have a minimum inhibitory concentration (MIC80) of 5.5 µg/ml against this resistant strain. nih.govtandfonline.com This indicates its potential as an effective agent in combating fungal infections that have developed resistance to conventional azole antifungal drugs. nih.govtandfonline.com

A key aspect of Candida albicans's pathogenicity is its ability to switch from a yeast-like form to a filamentous hyphal form and to develop biofilms, which are structured communities of cells that are highly resistant to antifungal treatments. plos.orgmdpi.com Mechanistic studies have revealed that Calenduloside E, particularly when used in combination with fluconazole, significantly inhibits these virulence factors. nih.govtandfonline.com This combination treatment effectively curtails the proliferation of C. albicans hyphae and disrupts the formation of biofilms. nih.govtandfonline.com By inhibiting the yeast-to-hypha transition and biofilm development, Calenduloside E can weaken the pathogen's ability to cause infection and increase its susceptibility to conventional antifungal agents. nih.govtandfonline.complos.org

Antifungal Activity against Drug-Resistant Strains

Modulation of Cell Membrane Function

While direct studies exclusively detailing the interaction of Calenduloside E with cell membranes are limited, the broader class of triterpenoid (B12794562) saponins (B1172615), to which Calenduloside E belongs, is known to exert significant effects on the structure and function of cellular membranes. The amphiphilic nature of these molecules, possessing both a lipophilic triterpene backbone and hydrophilic sugar moieties, allows them to interact with the lipid bilayer.

The primary mechanism by which many saponins are thought to modulate membrane function is through their interaction with membrane sterols, particularly cholesterol. This interaction can lead to the formation of pores or channels in the membrane, thereby increasing its permeability. uni-heidelberg.deresearchgate.net This alteration in membrane integrity can subsequently impact various cellular processes by disrupting ion homeostasis and affecting the transport of molecules across the cell membrane. nih.gov

Metabolic Disorder Research

Recent research has highlighted the potential of Calenduloside E in the context of metabolic disorders, particularly focusing on its effects on blood glucose regulation and inflammation within adipose tissue, a key factor in obesity-related complications.

Calenduloside E has been identified as a compound with potential hypoglycemic activity. A notable study demonstrated that this compound can enhance the efficacy of glibenclamide, a common medication for type 2 diabetes. The proposed mechanism involves the activation of the IRS1/PI3K/AKT signaling pathway. This pathway is crucial for insulin signaling and glucose metabolism.

The investigation revealed that Calenduloside E upregulates key insulin effectors such as Irs1, Pik3r1, Akt1, and Slc2a4 (which encodes the GLUT4 glucose transporter), while simultaneously suppressing gluconeogenic regulators like Gsk3b, Foxo1, and Pck1. This dual action leads to increased insulin sensitivity and enhanced glucose utilization. These findings suggest that Calenduloside E could play a role in improving glucose homeostasis.

The following table summarizes the key molecular targets of Calenduloside E in the IRS1/PI3K/AKT pathway and their resulting effects on glucose metabolism.

Molecular Target Effect of Calenduloside E Consequence for Glucose Metabolism
Irs1, Pik3r1, Akt1, Slc2a4 Upregulation Increased insulin sensitivity and glucose uptake

Obesity is often associated with a state of chronic, low-grade inflammation in adipose tissue, which contributes to the development of metabolic diseases. Research has shown that Calenduloside E can ameliorate these inflammatory responses. In mouse models, treatment with Calenduloside E led to a reduction in pro-inflammatory cytokines and decreased infiltration of macrophages into white adipose tissue (WAT).

Furthermore, Calenduloside E was found to inhibit pyroptosis, a form of inflammatory cell death, in both J774A.1 macrophage cells and in the white adipose tissue of mice. This effect is achieved by inhibiting the activation of the NLRP3 inflammasome, a key protein complex involved in the inflammatory response.

Delving deeper into the molecular mechanism, it has been discovered that Calenduloside E's anti-inflammatory effects in adipose tissue are mediated through the Sirtuin 2 (SIRT2)-NLRP3 inflammasome axis. Calenduloside E has the ability to trigger the activation of SIRT2, which is an NAD+-dependent deacetylase.

Once activated, SIRT2 targets the NLRP3 protein for deacetylation, specifically at the K24 lysine residue. The acetylation of NLRP3 is a critical step for its activation and the subsequent assembly of the inflammasome. By promoting its deacetylation, Calenduloside E effectively impedes the activation of the NLRP3 inflammasome. This, in turn, prevents the downstream cascade of inflammatory events, including pyroptosis. The importance of this pathway was further highlighted by the observation that the beneficial effects of Calenduloside E were negated when a selective SIRT2 inhibitor, AGK2, was used.

The table below outlines the mechanistic pathway of Calenduloside E's anti-inflammatory action in adipose tissue.

Step Molecule/Process Action of Calenduloside E Outcome
1 Sirtuin 2 (SIRT2) Activates Increased SIRT2 deacetylase activity
2 NLRP3 Acetylation Promotes deacetylation at K24 Inhibition of NLRP3 inflammasome activation
3 Pyroptosis Inhibits Reduced inflammatory cell death

Molecular Target Identification and Mechanistic Elucidation

Chemical Proteomic Approaches for Target Profiling

Chemical proteomics serves as a powerful tool for the global identification of protein targets of small molecules. rsc.org In the study of Calenduloside E, researchers have synthesized a biotin-conjugated analogue of the compound, named BCEA. rsc.orgrsc.org This probe, which maintains a similar protective effect to the parent compound, was used to "fish" for its binding partners in human umbilical vein endothelial cell (HUVEC) lysates. rsc.orgrsc.org Subsequent analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS) identified 128 proteins that potentially interact with Calenduloside E. rsc.orgrsc.org These proteins were found to be associated with cell survival signaling pathways, suggesting that the compound's effects are likely mediated through anti-apoptotic mechanisms. rsc.org

Clickable Activity-Based Protein Profiling (ABPP) Strategies

To further refine the identification of Calenduloside E's targets, scientists have utilized a more advanced technique known as clickable activity-based protein profiling (ABPP). frontiersin.orgnih.govnih.gov This method involves the use of a "clickable" probe, a modified version of Calenduloside E containing a small chemical handle (an alkyne group). frontiersin.orgnih.govnih.gov This approach offers advantages over traditional probes as it is less likely to interfere with cell permeability. nih.govtandfonline.com

A clickable probe of Calenduloside E, referred to as CE-P, was designed and synthesized. frontiersin.orgnih.gov This probe was incubated with HUVEC lysates, and the proteins that bound to it were subsequently tagged with a reporter molecule (like biotin) via a "click" reaction. frontiersin.org This strategy led to the identification of numerous potential protein targets. frontiersin.orgnih.gov

Identified Molecular Targets

Through these sophisticated proteomic and profiling techniques, several key molecular targets of Calenduloside E have been identified, shedding light on the pathways through which it exerts its biological activities.

One of the significant targets identified for Calenduloside E is Heat Shock Protein 90 AB1 (Hsp90AB1). frontiersin.orgtandfonline.combiocrick.com Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation. tandfonline.comresearchgate.net

Initial virtual target fishing and molecular modeling studies predicted that both Calenduloside E and its analogue could bind to Hsp90. tandfonline.com This prediction was confirmed using surface plasmon resonance (SPR) analysis, which demonstrated a direct interaction between a clickable Calenduloside E analogue (CEA) and Hsp90AB1 with a dissociation constant (KD) of 11.7 µM. tandfonline.com Further experiments showed that Calenduloside E could bind to Hsp90AB1 in a dose-dependent manner. biocrick.comresearchgate.net The interaction with Hsp90 is believed to be a key part of Calenduloside E's anti-apoptotic effects. tandfonline.comresearchgate.net

Recent research has highlighted Sirtuin 2 (SIRT2) as another direct molecular target of Calenduloside E. acs.orgx-mol.netacs.org SIRT2 is a protein deacetylase that plays a role in various cellular processes, including inflammation. acs.org

Molecular docking studies have shown that Calenduloside E can form hydrogen bonds with specific amino acid residues (GLN167, THR262, and SER263) within the active site of SIRT2. acs.org The stability of this interaction was further supported by molecular dynamics simulations. acs.org Experimental validation through the Cellular Thermal Shift Assay (CETSA) confirmed that Calenduloside E binds to and stabilizes the SIRT2 protein. acs.org This interaction is significant as it leads to the activation of SIRT2, which in turn deacetylates and inhibits the NLRP3 inflammasome, a key player in inflammatory responses. acs.orgx-mol.netacs.org

Calenduloside E has been shown to modulate the AMPK-SIRT3 signaling pathway, which is critical for mitochondrial function and cellular energy homeostasis. medchemexpress.comnih.govmedchemexpress.com While direct binding to all components has not been fully elucidated, the compound's influence on this pathway is evident.

Studies have demonstrated that Calenduloside E can activate this pathway, which is often suppressed in conditions like acute liver injury. medchemexpress.comnih.gov In vitro experiments have shown that the protective effects of Calenduloside E on liver cells are blocked by inhibitors of both AMPK and SIRT3. nih.gov Furthermore, silencing the genes for AMPKα1, AMPKα2, and SIRT3 also negates the beneficial effects of the compound. nih.gov This suggests that Calenduloside E's ability to improve mitochondrial function is mediated through the regulation of the AMPK-SIRT3 axis. medchemexpress.comnih.gov

Calenduloside E has been found to interact with L-type calcium channels, playing a role in regulating calcium influx into cells. mdpi.comnih.gov This interaction is particularly relevant in the context of myocardial ischemia-reperfusion injury, where calcium overload is a major contributor to cell death. mdpi.comnih.gov

Research indicates that Calenduloside E promotes the interaction between L-type calcium channels and Bcl2-associated athanogene 3 (BAG3). mdpi.comnih.govabmole.com This enhanced interaction facilitates the degradation of the L-type calcium channels, thereby reducing calcium overload. nih.gov Interestingly, while Calenduloside E influences the degradation of these channels, it does not appear to regulate their mRNA levels. nih.gov

Identified Molecular Targets of Calenduloside E

Molecular TargetExperimental ApproachKey Findings
Heat Shock Protein 90 AB1 (Hsp90AB1) Clickable Activity-Based Protein Profiling (ABPP), Surface Plasmon Resonance (SPR), Molecular ModelingDirect binding confirmed with a KD of 11.7 µM for a clickable analogue. tandfonline.com Believed to contribute to anti-apoptotic effects. tandfonline.comresearchgate.net
Sirtuin 2 (SIRT2) Molecular Docking, Molecular Dynamics, Cellular Thermal Shift Assay (CETSA)Binds to and stabilizes SIRT2, leading to its activation and subsequent deacetylation of the NLRP3 inflammasome. acs.org
AMPK-SIRT3 Pathway In vitro inhibitor and gene silencing studiesActivates the AMPK-SIRT3 pathway to improve mitochondrial function. nih.gov
L-type Calcium Channels Co-immunoprecipitation, Western BlotPromotes the BAG3-mediated degradation of L-type calcium channels to reduce calcium overload. mdpi.comnih.gov

Bcl-2 Family Proteins

Calenduloside E has demonstrated the ability to modulate the activity of Bcl-2 family proteins, which are crucial regulators of the intrinsic apoptosis pathway. Research indicates that Calenduloside E can promote the interaction between L-type calcium channels and Bcl-2-related apoptosis genes, thereby inhibiting calcium overload and alleviating myocardial ischemia/reperfusion injury. citeab.comcephamls.com

In models of cerebral ischemia/reperfusion injury, treatment with Calenduloside E has been shown to counteract the decrease in the anti-apoptotic protein Bcl-2. cenmed.com This treatment also led to a reduction in the levels of pro-apoptotic proteins such as Bax, as well as cleaved caspase-9 and caspase-3. cenmed.comnih.gov The modulation of the Bax/Bcl-2 ratio is a key indicator of the regulation of apoptosis. cenmed.com By increasing Bcl-2 and decreasing Bax, Calenduloside E shifts the balance towards cell survival, thereby ameliorating mitochondrial dysfunction and subsequent apoptotic cell death. cenmed.comnih.gov

JAK1-STAT3 Pathway Components

Calenduloside E has been identified as an inhibitor of the Janus kinase 1 (JAK1)-signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.govnih.gov Its inhibitory action is linked to the suppression of reactive oxygen species (ROS). nih.govwikipedia.org In lipopolysaccharide (LPS)-induced inflammatory models using RAW264.7 cells, Calenduloside E dose-dependently decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govwikipedia.org It also inhibited the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govwikipedia.org Mechanistically, these effects were achieved by suppressing the LPS-induced activation of the JAK1-STAT3 signaling pathway and preventing the nuclear translocation of STAT3. nih.govwikipedia.org The upstream mechanism for this inhibition was found to be the significant reduction of LPS-induced ROS production. cenmed.comnih.govwikipedia.org

NF-κB Pathway Components

The nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, is another significant target of Calenduloside E. wikipedia.org Studies have shown that Calenduloside E can inhibit pyroptosis by suppressing the PI3K/AKT/NF-κB signaling pathway. guidetopharmacology.orgwikipedia.org This inhibition prevents the activation of the IκB kinase (IKK) complex, which includes IKKα, IKKβ, and IKKγ (NEMO), key regulators of hepatic inflammatory response. guidetopharmacology.org By blocking this pathway, Calenduloside E downregulates the expression of downstream inflammatory mediators. This mechanism is central to its anti-inflammatory effects observed in conditions like non-alcoholic fatty liver disease (NAFLD). wikipedia.org The inhibition of NF-κB signaling contributes to the suppression of NLRP3 inflammasome activation and subsequent pyroptotic cell death. guidetopharmacology.org

PI3K/AKT Signaling Pathway Elements

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a primary target modulated by Calenduloside E. wikipedia.org Functional enrichment analysis of RNA-sequencing data revealed the PI3K/AKT signaling pathway as the main signal transduction pathway affected by Calenduloside E treatment in the context of NAFLD. wikipedia.org Experimental results have validated that Calenduloside E hinders inflammasome-mediated pyroptosis through the inhibition of the PI3K/AKT/NF-κB signaling cascade. guidetopharmacology.orgwikipedia.org Furthermore, in the context of neuroprotection, compounds from Calendula officinalis, including Calenduloside E, have been shown to activate the PI3K/Akt signaling pathway, which helps to prevent neuronal death and degeneration. nih.govnih.govcenmed.com

NLRP3 Inflammasome Components

Calenduloside E has been shown to effectively suppress the activation of the nucleotide-binding oligomerization domain, leucine-rich repeat and pyrin domain-containing 3 (NLRP3) inflammasome. guidetopharmacology.orgwikipedia.orgnih.gov This multi-protein complex is responsible for the activation of inflammatory caspases and the processing of pro-inflammatory cytokines IL-1β and IL-18. guidetopharmacology.orgwikipedia.org The inhibitory effect of Calenduloside E on the NLRP3 inflammasome is a key mechanism in its amelioration of inflammatory conditions. nih.govdovepress.com One mechanism by which Calenduloside E impedes NLRP3-mediated pyroptosis is by triggering the activity of Sirtuin 2 (SIRT2). wikipedia.orgnih.gov SIRT2 activation leads to a decrease in the acetylation of NLRP3, which is a crucial step for its activation. wikipedia.org This inhibition has been observed both in vivo and in vitro, positioning Calenduloside E as a potential agent for addressing obesity-related metabolic disorders and other conditions driven by NLRP3 inflammasome-mediated inflammation. wikipedia.orgwikipedia.orgnih.gov

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Calenduloside E demonstrates significant antioxidant activity by reducing the production of reactive oxygen species (ROS). cenmed.com This ROS scavenging capability is a fundamental aspect of its mechanism of action in various pathological conditions. For instance, Calenduloside E has been shown to inhibit the inflammatory response in RAW264.7 cells by blocking the ROS-mediated activation of the JAK1-STAT3 signaling pathway. nih.govnih.govwikipedia.org In models of myocardial ischemia-reperfusion injury, Calenduloside E treatment significantly ameliorated mitochondrial dysfunction by reducing mitochondrial ROS. cenmed.com This reduction in oxidative stress helps to restore the mitochondrial membrane potential and prevent the release of apoptogenic factors like cytochrome C. cenmed.comguidetopharmacology.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have been employed to investigate the molecular interactions of Calenduloside E with its biological targets. wikipedia.orgiiarjournals.orgnih.gov Molecular docking studies have been particularly useful in exploring the potential binding modes and affinities of Calenduloside E with specific proteins. wikipedia.orglipidmaps.org

One of the key targets identified through these computational approaches is the Heat shock protein 90 (Hsp90). wikipedia.orglipidmaps.orgnih.govplos.org To explore the interaction between Calenduloside E and Hsp90AB1, molecular modeling studies were performed using docking programs. wikipedia.org These studies calculated the binding affinities (S-values) to evaluate the interactions, suggesting that Calenduloside E could bind to Hsp90AB1. wikipedia.orglipidmaps.org Further computational analysis predicted nineteen potential targets for a clickable activity-based probe of Calenduloside E, with Hsp90 showing a high prediction score. wikipedia.org

Molecular modeling also indicated that Calenduloside E and its analogue (CEA) could both bind to Hsp90 with a similar interaction mode, with docking scores (S value) of -7.61 and -7.33, respectively. nih.govplos.org In another study related to neuroprotective effects, molecular docking showed that Calenduloside E docked within the pocket region of the Hsp90α protein with a binding energy (ΔGb) of -3.03 kcal/mol. nih.govnih.gov These computational findings provide a structural basis for the observed biological activities and guide further experimental validation of its molecular targets. wikipedia.orgnih.gov

Virtual Target Fishing

Virtual target fishing is a computational strategy used to predict the potential protein targets of a small molecule. This approach has been instrumental in narrowing down the possible mechanisms of action for Calenduloside E. By using software like Discovery Studio, researchers have predicted several potential molecular targets for Calenduloside E and its derivatives.

In one study, a clickable activity-based probe of Calenduloside E (CE-P) was used to predict molecular targets. nih.gov This led to the identification of nineteen potential targets, with nine being selected for further investigation based on having scores greater than 0.5. nih.gov Notably, Heat shock protein 90 (Hsp90) was identified with a high score of 0.848264. nih.gov Another virtual target fishing study using a Calenduloside E analogue (CEA) also pointed towards Hsp90 as a probable target, with high Fit values of 0.88 for Calenduloside E and 0.86 for CEA. fishersci.ca These predictions suggest a significant role for Hsp90 in the anti-apoptotic effects of Calenduloside E. guidetopharmacology.org

Another computational screening using the PASS algorithm predicted that Calenduloside E has a high probability of acting as a caspase-3 and caspase-8 inducer, which are key enzymes in the apoptosis pathway. wikidata.org This prediction aligns with the observed anti-apoptotic activities of the compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cdutcm.edu.cn This method has been extensively used to explore the interactions between Calenduloside E and its predicted targets at a molecular level.

Hsp90AB1: Docking studies revealed that Calenduloside E and its probe (CE-P) can bind to the N-terminal domain of the Hsp90AB1 protein. nih.gov The binding affinities (S-values) were calculated to be -8.70 for Calenduloside E and -8.78 for CE-P. nih.gov The interactions were stabilized by hydrogen bonds with key amino acid residues, including Asp 93 and Asn 51. nih.gov Similar studies with a Calenduloside E analogue (CEA) also showed binding to the Hsp90 active pocket, with docking scores of -7.61 for Calenduloside E and -7.33 for CEA, forming hydrogen bonds with residues Asn 37 and Asp 79. fishersci.ca

SIRT2: Molecular docking has also shown that Calenduloside E can form hydrogen bonds with the amino acid residues GLN167, THR262, and SER263 of Sirtuin 2 (SIRT2). nih.gov This interaction suggests that Calenduloside E may act as a potential ligand for SIRT2, which is involved in inflammatory responses. nih.gov

Caspases: To investigate the pro-apoptotic predictions from virtual screening, docking studies were performed with caspase-3 and caspase-8. wikidata.org Calenduloside E showed a strong predicted binding energy for caspase-3 at -11.182 kcal/mol. wikidata.org

Tumor Necrosis Factor-alpha (TNF-α): In a computational study screening for potential TNF-α inhibitors, Calenduloside E was identified as having one of the strongest interactions with the protein. thegoodscentscompany.com The stability of this interaction was noted to be critically stabilized by the Tyr B:119 residue. thegoodscentscompany.com

Table 1: Molecular Docking Results for Calenduloside E with Various Protein Targets

Protein TargetPDB CodeKey Interacting ResiduesBinding Affinity/ScoreReference
Hsp90AB13NMQAsp 93, Asn 51S-value: -8.70 nih.gov
Hsp901AMWAsn 37, Asp 79S-value: -7.61 fishersci.ca
SIRT2Not SpecifiedGLN167, THR262, SER263Not Specified nih.gov
Caspase-31QDUNot Specified-11.182 kcal/mol wikidata.org
TNF-α2AZ5Tyr B:119Not Specified thegoodscentscompany.com

Molecular Dynamics Simulations

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules, providing insights into the stability of ligand-protein complexes over time. thegoodscentscompany.com

Protein Interaction Analysis

Experimental techniques are essential to validate the interactions predicted by computational methods. For Calenduloside E, several biophysical assays have confirmed its binding to identified targets.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time biomolecular interactions. nih.govnih.gov SPR analysis was used to confirm the interaction between Calenduloside E and its probe (CE-P) with the Hsp90AB1 protein. nih.govnih.gov The results showed that both compounds could bind to Hsp90AB1 in a dose-dependent manner. nih.govnih.gov Further SPR assays with a Calenduloside E analogue (CEA) demonstrated an interaction with Hsp90 with a dissociation constant (KD) value of 11.7 µM. fishersci.cafishersci.ca

Cellular Thermal Shift Assay (CETSA): CETSA is a method used to evaluate drug-target engagement in a cellular environment. This assay was used to confirm that Calenduloside E binds to and stabilizes the SIRT2 protein, supporting the hypothesis that it is a direct ligand for SIRT2. nih.gov

Activity-Based Protein Profiling (ABPP): ABPP is a chemical proteomic strategy that uses activity-based probes to identify and characterize protein targets in complex proteomes. nih.govguidetopharmacology.org A clickable activity-based probe of Calenduloside E was designed and synthesized to "fish" for its functional targets in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov This approach successfully identified Hsp90AB1 as a potential target, which was further validated through competitive assays and with the pure recombinant protein. nih.govnih.gov

Bioinformatics and Pathway Enrichment Analysis

Bioinformatics and pathway enrichment analysis are used to interpret large sets of biological data, such as lists of potential protein targets, to understand the broader biological pathways and processes affected by a compound. thegoodscentscompany.comnih.gov

Following the identification of protein targets for a biotin-conjugated Calenduloside E analogue (BCEA) using a chemical proteomic approach, 128 proteins were identified. plantaedb.comthegoodscentscompany.com These proteins were then subjected to Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. thegoodscentscompany.com The analysis revealed that these target proteins were significantly enriched in several cell survival signaling pathways, including:

Protein processing in the endoplasmic reticulum thegoodscentscompany.com

Citrate cycle (TCA cycle) thegoodscentscompany.com

Adherens junction thegoodscentscompany.com

Gap junction thegoodscentscompany.com

Estrogen signaling pathway thegoodscentscompany.com

Many of these pathways, such as the PI3K-AKT, VEGF, MAPK, and ER stress pathways, are associated with anti-apoptotic activity. thegoodscentscompany.com This functional enrichment analysis provides a mechanistic basis for the observed anti-apoptotic and cell-protective effects of Calenduloside E. plantaedb.comthegoodscentscompany.com

Table of Compounds and PubChem CIDs

Structure Activity Relationship Sar Studies and Analogue Design

Elucidation of Key Pharmacophores

The core structure of Calenduloside E, which consists of a pentacyclic triterpenoid (B12794562) backbone derived from oleanolic acid, is considered the fundamental pharmacophore or "active moiety". fishersci.cawikipedia.orglabsolu.ca This saponin (B1150181) scaffold is crucial for its biological interactions. fishersci.canih.govlabsolu.ca Specific functional groups attached to this backbone significantly influence its activity:

C-28 Carboxylic Acid Group: The carboxylic acid at the C-28 position is another critical site for molecular interaction and a primary target for chemical modification. guidetopharmacology.orgindiamart.comcdutcm.edu.cn Studies have shown that modifications at this position can be made without losing the compound's protective and anti-apoptotic activity. guidetopharmacology.orgnih.govcdutcm.edu.cn

Docking studies have further illuminated these interactions, showing that Calenduloside E exhibits strong binding affinity with targets like tumor necrosis factor-alpha, where specific amino acids play a critical role in stabilizing the complex. idrblab.net

Impact of Specific Chemical Modifications on Bioactivity

To explore the SAR of Calenduloside E, researchers have synthesized and evaluated numerous analogues, focusing on modifications at the C-28 carboxyl group and the aglycone scaffold. indiamart.com These studies have provided valuable insights into how specific chemical changes impact bioactivity.

One significant study involved the design and synthesis of sixteen novel Calenduloside E analogues, which were categorized into four series (2a-d, 3a-d, 4a-d, and 5a-d) based on their aglycone (oleanane or ursane) and sugar (glucuronide or galactoside) moieties. fishersci.seresearchgate.net These analogues were created by forming amide derivatives at the C-28 carboxyl position. indiamart.com

The key findings from these modifications include:

Modification of the C-28 Carboxyl Group: Introducing various amide-linked substituents at the C-28 position was found to be a viable strategy that maintained the compound's protective effects. indiamart.comnih.gov Specifically, the introduction of an alkyne moiety via an amide linkage to form a propargylamine (B41283) derivative kept the protective and anti-apoptosis activity intact. guidetopharmacology.orgcdutcm.edu.cnnih.govcdutcm.edu.cn

Scaffold and Sugar Moiety Variation: The bioactivity was influenced by the type of triterpenoid scaffold and the sugar attached. Amide derivatives of Calenduloside E containing ursane (B1242777) and galactoside scaffolds were found to maintain activity similar to the parent compound. nih.govuni.lu

Enhanced Cytotoxicity: In a separate study, comparing Calenduloside E to its aglycone (oleanolic acid) and its derivative, Calenduloside E 6′-methyl ester, it was found that the presence of the glucuronopyranoside-6′-methyl ester at the C-3 position contributed to a significant increase in cytotoxic activity against CT-26 mouse colon carcinoma cells. frontiersin.org

Among the sixteen synthesized analogues tested for protective effects against H₂O₂-induced apoptosis in H9c2 cardiomyocytes, analogue 5d was identified as the most effective, exhibiting more potent activity than the parent Calenduloside E. fishersci.sescilit.combiocrick.com This analogue dose-dependently upregulated anti-apoptotic proteins and downregulated pro-apoptotic proteins. scilit.com

Table 1: Bioactivity of Calenduloside E Analogue Series This table summarizes the findings from a study where sixteen analogues were synthesized to evaluate their protective effects on H9c2 cardiomyocytes. Analogue 5d emerged as the most potent.

Analogue Series Aglycone Scaffold Sugar Moiety C-28 Modification Result
2a-d Oleanane (B1240867) Glucuronide Various Amides Showed protective effects, but less potent than 5d. researchgate.net
3a-d Ursane Glucuronide Various Amides Showed protective effects, but less potent than 5d. researchgate.net
4a-d Oleanane Galactoside Various Amides Showed protective effects, but less potent than 5d. researchgate.net
5a-d Ursane Galactoside Various Amides Analogue 5d from this series was the most effective in improving cardiomyocyte viability. fishersci.seresearchgate.net

Development of Lead Compounds and Optimized Derivatives

Calenduloside E has been recognized as a valuable lead compound for the development of new therapeutic agents, particularly for endothelial protection. fishersci.canih.gov The primary goals of creating derivatives have been to enhance efficacy and to investigate the underlying mechanisms of action by identifying direct protein targets. fishersci.ca

A significant strategy in this area has been the design of chemical probes. guidetopharmacology.org Researchers have developed a biotin-conjugated Calenduloside E analogue (BCEA) to serve as a molecular probe. fishersci.camq.edu.au The BCEA probe was constructed by attaching a biotin (B1667282) tag to the C-28 position of the saponin scaffold via a PEG chain linker and a 1,2,3-triazole ring. fishersci.canih.govlabsolu.carsc.org This design allowed the active saponin scaffold to bind to its cellular targets, which could then be isolated and identified using the biotin tag. nih.govlabsolu.ca Impressively, the BCEA probe retained a similar protective effect against cell damage as the parent Calenduloside E. fishersci.camq.edu.au

Using this chemical proteomic approach, BCEA was used to identify 128 potential protein targets related to cell survival signaling pathways. fishersci.camq.edu.au Further investigation led to the development of a more refined "clickable" activity-based probe (CE-P), where an alkyne moiety was introduced at the C-28 carboxyl group. guidetopharmacology.orgnih.govuni.lu This probe confirmed that Heat Shock Protein 90 AB1 (Hsp90AB1) is a direct binding target of Calenduloside E, a finding that helps explain its anti-apoptotic mechanism. guidetopharmacology.orgnih.govnih.govuni.lu

The development of the sixteen novel analogues, which culminated in the identification of analogue 5d with superior protective effects on cardiomyocytes, is a prime example of lead optimization. fishersci.sescilit.comindiamart.com This derivative, 28-N-isobutyl ursolic amide 3-O-β-d-galactopyranoside, represents an optimized compound with greater potential for further development as a cardiovascular modulator. mdpi.comnih.gov These findings demonstrate that Calenduloside E is a versatile scaffold that can be chemically modified to produce derivatives with enhanced biological activity. scilit.com

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
Calenduloside E 176079 labsolu.canih.gov
Oleanolic acid 10494 guidetopharmacology.orgnih.govnih.gov
Propargylamine 239041 fishersci.sefishersci.cawikipedia.org
Calenduloside E 6′-methyl ester Not directly available; related structures exist.
Analogue 5d Not available in PubChem; a novel research compound.
BCEA (Biotinylated Calenduloside E Analogue) Not available in PubChem; a novel research probe.
CE-P (Calenduloside E-Propargylamine Probe) Not available in PubChem; a novel research probe.

Analytical and Bioanalytical Methodologies for Calenduloside E Quantification

Simultaneous Quantification in Plant Materials

The simultaneous quantification of multiple bioactive compounds is an efficient approach in natural product analysis. A sensitive, specific, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the concurrent quantification of Calenduloside E (CE) and another triterpene saponin (B1150181), Chikusetsusaponin IVa (ChIVa). mdpi.comresearchgate.net This method is particularly significant as CE and ChIVa often coexist in plants belonging to the Amaranthaceae family. mdpi.com

Triterpene saponins (B1172615) like Calenduloside E lack a strong chromophore, which makes their detection and reliable quantification using UV spectroscopic techniques challenging, especially in complex plant extracts. mdpi.com The use of mass spectrometry, specifically tandem mass spectrometry (MS/MS), overcomes this limitation as it does not depend on the presence of a chromophore. mdpi.com The UPLC-MS/MS system utilizes an Acquity UPLC BEH C18 column for chromatographic separation and a mass spectrometer with electrospray ionization (ESI) operating in negative ion mode for detection. mdpi.comnih.gov Multiple reaction monitoring (MRM) is employed for quantification, which enhances the selectivity and sensitivity of the analysis. mdpi.combiocrick.com For Calenduloside E, the precursor-to-product ion transition monitored is typically m/z 631.4→455.4. nih.govbiocrick.comsigmaaldrich.com

In one study, chloramphenicol (B1208) was selected as the internal standard (IS) due to its similar retention time to the target saponins under the applied analytical conditions, as well as its good separation, signal intensity, and stability. mdpi.comresearchgate.net The developed UPLC method was proven to be specific for CE and ChIVa, providing well-resolved and well-shaped peaks, which is essential for accurate quantification. mdpi.com

Extraction Optimization for Quantification

The efficiency of the extraction process is a critical factor for the accurate and reliable quantification of saponins from plant material. mdpi.com Various extraction techniques have been compared to determine the optimal conditions for simultaneously extracting Calenduloside E and Chikusetsusaponin IVa from the fruit of Atriplex sagittata. mdpi.comresearchgate.net The methods evaluated include:

Maceration (ME)

Shaking-assisted maceration (ME/SA)

Ultrasound-assisted extraction (UAE) or sonication

Heat reflux extraction (HRE) mdpi.com

The results indicated that heat reflux extraction performed in three one-hour cycles (3 x 1 h) yielded the highest extraction efficiency for both triterpene saponins. mdpi.com It was demonstrated that repeated extraction with fresh portions of the solvent is more crucial for extraction efficiency than simply extending the duration of a single extraction cycle. mdpi.com

Comparison of Extraction Methods for Calenduloside E in A. sagittata Fruit
Extraction MethodCalenduloside E Content (mg/g dw)
Heat Reflux Extraction (HRE, 3x1h)7.84
Heat Reflux Extraction (HRE, 1x3h)6.65
Ultrasound-Assisted Extraction (UAE, 3x1h)7.12
Shaking-Assisted Maceration (ME/SA, 3x1h)6.54
Maceration (ME, 3x1h)6.15

Data sourced from a study on Amaranthaceae species. mdpi.com

Validation of Analytical Methods

To ensure the reliability of quantitative results, the analytical method must be thoroughly validated. The UPLC-MS/MS method for the simultaneous determination of Calenduloside E and Chikusetsusaponin IVa was validated for several parameters. mdpi.comresearchgate.net

The method demonstrated good selectivity, with the sum of peak areas in the blank solvent being less than 5% of the area under the curve (AUC) for samples at the limit of detection (LOD) concentration. mdpi.com The calibration curves showed a good fit to a quadratic model, with correlation coefficients (r) and corrected determination coefficients (r²) exceeding 0.98. researchgate.net

The sensitivity of the method was confirmed with a limit of detection (LOD) and limit of quantification (LOQ) for Calenduloside E below 240 ng/mL and 310 ng/mL, respectively. researchgate.net The method also showed good precision, with a relative standard deviation (%RSD) of less than 10% for both intra-day and inter-day precision. mdpi.com The accuracy of the method was assessed through recovery tests for the optimized heat reflux extraction procedure. The recovery for Calenduloside E was found to be between 98.58% and 102.39%, with an RSD of 1.89%, indicating excellent accuracy and no degradation of the analyte during the extraction process. mdpi.com

Validation Parameters for the UPLC-MS/MS Method for Calenduloside E
ParameterResult
Linearity (r²)> 0.98
Limit of Detection (LOD)< 240 ng/mL
Limit of Quantification (LOQ)< 310 ng/mL
Precision (%RSD)< 10%
Accuracy (Recovery)98.58–102.39%

Data sourced from a validation study of the UPLC-MS/MS method. mdpi.comresearchgate.net

A separate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantitation of Calenduloside E and its metabolite oleanolic acid in beagle dog plasma was also developed and validated. nih.govbiocrick.comsigmaaldrich.com This method was linear over a concentration range of 0.4-100 ng/mL and showed inter- and intra-day precisions below 6.96% and accuracies better than 6.40%. nih.govbiocrick.com

Content Determination in Various Plant Parts and Species

Using the validated UPLC-MS/MS method, the content of Calenduloside E was determined in the roots, stems, leaves, and fruits of ten wild-growing species of the Amaranthaceae family. mdpi.comnih.gov The study revealed that the saponin content varied significantly between different species and among different plant parts within the same species. mdpi.comresearchgate.net

For the first time, the presence of Calenduloside E was reported in Lipandra polysperma, Atriplex patula, Blitum bonus-henricus, Oxybasis rubra, and Oxybasis glauca. mdpi.comnih.gov Generally, the highest concentrations of Calenduloside E were found in the fruits and roots. mdpi.comresearchgate.net The highest amount of Calenduloside E was found in the fruit of Atriplex sagittata (7.84 mg/g dry weight) and Chenopodium strictum (6.54 mg/g dw). mdpi.comnih.govsciprofiles.com In contrast, the amount of Calenduloside E in the stems and leaves of the analyzed species rarely exceeded 0.5 mg/g dw. mdpi.com

In a study on two cultivars of Calendula officinalis, the content of Calenduloside E was also analyzed. mdpi.com The ligulate flowers were found to have a higher total content of triterpenoid (B12794562) glycosides compared to the tubular flowers. mdpi.com

Content of Calenduloside E (mg/g dw) in Various Plant Parts of Selected Amaranthaceae Species
SpeciesRootsStemsLeavesFruits
Atriplex patula0.140.080.080.12
Atriplex sagittata0.800.140.457.84
Blitum bonus-henricus0.140.070.16
Chenopodium album0.070.050.10
Chenopodium strictum0.820.050.086.54
Lipandra polysperma0.050.10
Oxybasis glauca0.420.500.090.13
Oxybasis rubra0.050.10

Data represents average content and is sourced from a study on Amaranthaceae species. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Additional Molecular Targets

To date, research has identified several molecular targets for Calenduloside E, offering a glimpse into its therapeutic potential. These include proteins involved in inflammation, apoptosis, and cellular stress responses. A primary target identified through activity-based probe techniques is Heat Shock Protein 90 (Hsp90), specifically the Hsp90AB1 isoform. fishersci.caresearchgate.net Molecular docking studies have further suggested that Calenduloside E can bind to the N-terminal domain of Hsp90AB1. fishersci.ca Another study also identified Hsp90α as a target, suggesting Calenduloside E's role in neuroprotection. guidetopharmacology.org

Beyond Hsp90, Calenduloside E has been shown to interact with key players in cardiovascular and inflammatory diseases. It promotes the interaction between L-type calcium channels and Bcl2-associated athanogene 3 (BAG3), thereby mitigating calcium overload in myocardial injury. guidetopharmacology.org The compound also modulates inflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2) and cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, it has been found to inhibit the NLRP3 inflammasome and interact with the Sirtuin 2 (SIRT2) deacetylase, which is crucial in regulating inflammatory responses in adipose tissue. mrc.ac.ukciteab.com

Future research should aim to build on these findings by employing advanced proteomic and chemical biology techniques to create a comprehensive map of Calenduloside E's interactome. The use of clickable activity-based probes, which has already proven successful in identifying Hsp90AB1, should be expanded to uncover additional, perhaps less abundant or transient, binding partners. fishersci.caresearchgate.net Identifying the full spectrum of its molecular targets is crucial for understanding its polypharmacological effects and for identifying potential new therapeutic applications.

Comprehensive Investigation of Signaling Network Interactions

Calenduloside E is known to modulate several critical signaling networks. A significant area of its activity involves the regulation of inflammatory and metabolic pathways. Research indicates that it can inhibit the ROS-mediated Janus kinase 1 (JAK1)-STAT3 pathway, a key cascade in cellular inflammatory responses. nih.gov It also suppresses the PI3K/AKT/NF-κB signaling pathway, which plays a role in inflammation and pyroptosis. citeab.comresearchgate.net

In the context of metabolic and cardiovascular health, Calenduloside E has been shown to improve mitochondrial function by regulating the AMPK-SIRT3 pathway and to ameliorate myocardial ischemia-reperfusion injury through the regulation of AMPK and mitochondrial OPA1. nih.govfishersci.at Studies in neuroprotection have revealed its ability to concurrently activate the PI3K/Akt signaling pathway while inhibiting the ERK signaling pathway. guidetopharmacology.org Furthermore, in gastric cancer models, Calenduloside E has been implicated in the modulation of the TNF and T-cell receptor signaling pathways through interactions with core targets like TNF, CASP3, AKT1, and EGFR. wikipedia.org

Development of Advanced Delivery Systems

The clinical translation of natural products like Calenduloside E often faces challenges related to their physicochemical properties, such as poor solubility and limited bioavailability. While specific research on advanced delivery systems for Calenduloside E is currently scarce, this area represents a significant opportunity for future development. lipidmaps.orgnih.gov Advanced drug delivery systems are designed to overcome these limitations by improving the stability, solubility, and targeted delivery of therapeutic agents. nih.gov

Future research should explore the formulation of Calenduloside E into various types of delivery systems. Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could encapsulate Calenduloside E, protecting it from degradation and enabling controlled or sustained release. nih.govmq.edu.au These systems can also be engineered with specific ligands to target the drug to particular tissues or cells, thereby enhancing its efficacy and reducing systemic exposure. For example, developing a nanoparticle formulation that specifically targets inflamed tissues could enhance its anti-inflammatory effects while minimizing off-target interactions. Investigating these advanced formulations is a critical step toward realizing the full therapeutic potential of Calenduloside E in a clinical setting.

Integration with Multi-omics Approaches

A holistic understanding of the biological effects of Calenduloside E can be achieved through the integration of various "omics" technologies. To date, research has primarily utilized a chemical proteomic approach, which has been instrumental in identifying protein targets of a Calenduloside E analogue. fishersci.se This has provided valuable insights into its mechanism of action, particularly its anti-apoptotic effects.

Future research should expand on this by adopting a multi-omics strategy. This would involve integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to Calenduloside E. fishersci.cawikipedia.org For instance, transcriptomics (RNA-seq) could reveal how Calenduloside E alters gene expression profiles, while metabolomics could identify changes in cellular metabolic pathways. wikipedia.org

By combining these datasets, researchers can construct detailed models of the compound's system-wide effects. This integrated approach can help to identify novel biomarkers for treatment response, uncover previously unknown mechanisms of action, and predict potential toxicities. A multi-omics approach will be essential for a deep and comprehensive understanding of Calenduloside E's pharmacology and for guiding its future development as a therapeutic agent.

Q & A

Q. What experimental models are commonly used to investigate the anti-apoptotic effects of Calenduloside E?

Methodological Answer: CE's anti-apoptotic effects are typically studied in in vitro models such as H9c2 cardiomyocytes exposed to oxidative stress (e.g., H₂O₂-induced apoptosis) or HT22 neuronal cells under oxygen-glucose deprivation/reperfusion (OGD/R) . Key assays include viability measurements (CCK-8 or MTT), apoptosis markers (Annexin V/PI staining), and protein-level analysis (Western blot for Bax, Bcl-2, caspase-3/9). For mechanistic insights, mitochondrial membrane potential (JC-1 staining) and ROS detection (DCFH-DA probes) are recommended .

Q. How is Calenduloside E isolated and characterized from natural sources?

Methodological Answer: CE is primarily extracted from Aralia elata using ethanol or methanol-based solvent extraction, followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Structural characterization involves nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation . Purity (>98%) is verified via HPLC with UV detection at 210 nm .

Q. What signaling pathways are implicated in CE's cardioprotective effects?

Methodological Answer: CE modulates the p38/JNK-HMGB1 axis to inhibit HepG2 proliferation and migration and enhances phosphorylation of Drp1 at Ser637 to prevent mitochondrial fission in ischemia/reperfusion models . In myocardial injury, CE reduces calcium overload by regulating L-type calcium channels and Bcl2-associated pathways, as shown in H9c2 cells and murine MI/R models .

Advanced Research Questions

Q. How can activity-based probes (ABPs) like CE-P be designed to study CE's interaction with Hsp90AB1?

Methodological Answer: Clickable ABPs (e.g., CE-P) are synthesized by conjugating CE with biotin-azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in physiological conditions. This enables target identification through pull-down assays and streptavidin-based affinity purification. Proteomic profiling (e.g., LC-MS/MS) then confirms Hsp90AB1 as a binding partner . Critical controls include competition assays with free CE to validate binding specificity .

Q. What strategies resolve contradictions in CE's dual roles in apoptosis regulation across different cell types?

Methodological Answer: Context-dependent effects of CE (pro-survival vs. pro-apoptotic) may arise from cell-specific expression of Hsp90 isoforms or differential activation of stress kinases (e.g., JNK vs. ERK). To address this, researchers should:

  • Compare CE's dose-response curves in cancer vs. non-cancer models .
  • Use RNAi to silence Hsp90AB1 or related targets and assess apoptotic markers .
  • Employ phosphoproteomics to map kinase activation patterns .

Q. How do CE analogues improve therapeutic efficacy while minimizing off-target effects?

Methodological Answer: Structural optimization involves modifying CE's glycosidic moiety to enhance bioavailability or target selectivity. For example, introducing acetyl groups at the C-28 position improves stability in plasma. In silico docking (e.g., AutoDock Vina) predicts binding affinity to Hsp90 or DPP-4, while in vitro ADMET assays evaluate cytotoxicity and metabolic stability . In vivo pharmacokinetic studies in rodents validate improved half-life .

Q. What methodologies validate CE's inhibition of DPP-4 in diabetes-related research?

Methodological Answer: CE's DPP-4 inhibition is assessed via:

  • In vitro enzymatic assays using recombinant DPP-4 and fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
  • Molecular dynamics simulations to analyze CE-DPP-4 binding stability, focusing on interactions with residues like HIS741 and TYR548 .
  • In vivo validation in diabetic rodent models: oral glucose tolerance tests (OGTT) and insulin sensitivity measurements (HOMA-IR) .

Data Analysis and Reproducibility

Q. How should researchers address variability in CE's effects across ischemia/reperfusion models?

Methodological Answer: Variability may stem from differences in ischemic duration, species (rat vs. mouse), or CE administration timing (pre- vs. post-ischemia). Standardize protocols by:

  • Using the RIGOR framework for preclinical studies (randomization, blinding, sample size calculation) .
  • Reporting infarct size via TTC staining and neurological scores (e.g., modified Bederson scale) in cerebral models .
  • Sharing raw data (e.g., mitochondrial ROS quantitation) in public repositories to enable meta-analyses .

Q. What statistical approaches are recommended for analyzing CE's dose-dependent effects?

Methodological Answer: Nonlinear regression (e.g., log[inhibitor] vs. response curves in Prism) quantifies EC₅₀/IC₅₀ values. For in vivo data, mixed-effects models account for inter-animal variability. Multi-omics datasets (transcriptomics/proteomics) require false discovery rate (FDR) correction and pathway enrichment tools (DAVID, GSEA) .

Ethical and Reporting Standards

Q. What guidelines ensure rigorous reporting of CE-related research?

Methodological Answer: Follow ARRIVE 2.0 for in vivo studies and MIAME for omics data. Disclose CE's source, purity, and solvent (e.g., DMSO concentration in cell assays) to avoid batch-related discrepancies . For probe studies, include synthetic routes in supplementary materials and validate probe functionality via negative controls (e.g., scrambled analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.